![molecular formula C14H19N B14236653 1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine CAS No. 496785-38-7](/img/structure/B14236653.png)
1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine is an organic compound with the molecular formula C14H19N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethenylphenyl group attached to the ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine typically involves the reaction of 3-ethenylbenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as distillation or recrystallization are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the pyrrolidine ring under basic or acidic conditions
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Alkylated or acylated pyrrolidine derivatives
Scientific Research Applications
1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The ethenylphenyl group can engage in π-π interactions with aromatic residues in the binding site, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
1-[2-(3-Phenyl)ethyl]pyrrolidine: Lacks the ethenyl group, resulting in different reactivity and binding properties.
1-[2-(3-Methylphenyl)ethyl]pyrrolidine: Contains a methyl group instead of an ethenyl group, affecting its steric and electronic properties.
1-[2-(3-Ethylphenyl)ethyl]pyrrolidine: Features an ethyl group, leading to variations in its chemical behavior
Uniqueness
1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine is unique due to the presence of the ethenyl group, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
496785-38-7 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-[2-(3-ethenylphenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-2-13-6-5-7-14(12-13)8-11-15-9-3-4-10-15/h2,5-7,12H,1,3-4,8-11H2 |
InChI Key |
GIJASVPFYPEQSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC(=C1)CCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
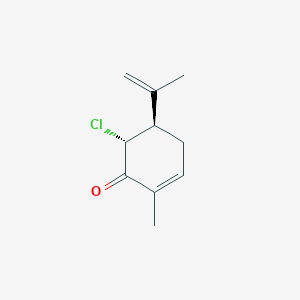

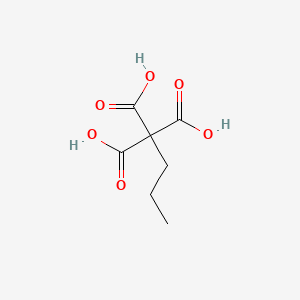
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
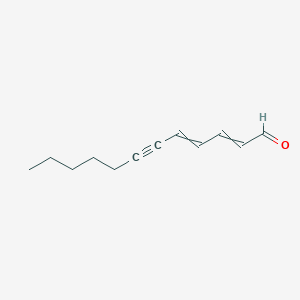
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
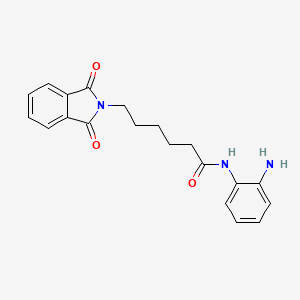
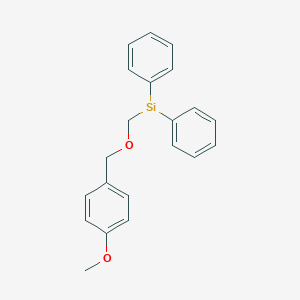


![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
